Maraviroc - 2414315-81-2

Maraviroc

Catalog Number: EVT-10893427
CAS Number: 2414315-81-2
Molecular Formula: C29H41F2N5O
Molecular Weight: 513.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maraviroc is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4,4-difluorocyclohexanecarboxylic acid and the primary amino group of (1S)-3-[(3-exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropylamine. An antiretroviral drug, it prevents the interaction of HIV-1 gp120 and chemokine receptor 5 (CCR5) necessary for CCR5-tropic HIV-1 to enter cells. It has a role as an antiviral drug, a chemokine receptor 5 antagonist and a HIV fusion inhibitor. It is an azabicycloalkane, an organofluorine compound, a member of triazoles and a monocarboxylic acid amide.
A cyclohexane and triazole derivative that acts as an antagonist of the CCR5 RECEPTOR. It prevents infection by HIV-1 virus strains which use CCR5 as a co-receptor for membrane fusion and cellular entry.
Source and Classification

Maraviroc was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2007. It is classified as a small molecule drug and specifically categorized as a CCR5 antagonist. This classification is significant as it represents a novel mechanism of action compared to other antiretroviral therapies that directly inhibit viral replication.

Synthesis Analysis

Methods and Technical Details

  1. Robinson Synthesis: Formation of the tropane core.
  2. Oxime Preparation: Generation of an oxime derivative which is then reduced to form a primary exo-amine.
  3. Triazole Formation: Construction of the triazole cycle through a series of reactions including deprotection steps.
  4. Reductive Amination: Involves the reaction of an aldehyde with an amine to form an imine, which is then reduced.
  5. Final Acylation: The last step involves acylating the amine with 4,4-difluorocyclohexylcarboxylic acid, yielding Maraviroc .

This multi-step synthesis has been refined to improve yield and reduce by-products, with various methods being explored for efficiency.

Molecular Structure Analysis

Structure and Data

Maraviroc has a complex molecular structure characterized by several functional groups. Its chemical formula is C29H41F2N3OC_{29}H_{41}F_{2}N_{3}O, and it has a molecular weight of approximately 507.67 g/mol.

The structure includes:

  • A tropane ring system.
  • A triazole moiety.
  • A difluorocyclohexyl group.

The three-dimensional conformation of Maraviroc allows it to effectively bind to the CCR5 receptor, which is critical for its function as an antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

Maraviroc undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:

  • Reductive Amination: This reaction is crucial for forming the amine component from aldehyde precursors.
  • Acylation Reactions: These reactions are used to introduce acyl groups that enhance binding affinity at the CCR5 receptor.
  • Degradation Pathways: Studies have shown that Maraviroc is resistant to hydrolysis but can undergo oxidation under certain conditions, leading to various degradation products .

These reactions highlight the stability and reactivity profile of Maraviroc, which is essential for its therapeutic efficacy.

Mechanism of Action

Process and Data

Maraviroc exerts its pharmacological effect by selectively binding to the CCR5 receptor on the surface of T-cells. This binding prevents HIV from attaching to and entering these cells, effectively blocking viral entry.

The mechanism can be summarized as follows:

  1. Binding: Maraviroc binds to the CCR5 receptor, altering its conformation.
  2. Inhibition: The altered conformation prevents HIV from utilizing CCR5 as a co-receptor for cell entry.
  3. Viral Load Reduction: By blocking entry, Maraviroc helps reduce viral replication and spread within the body .

This mechanism underscores its role in combination therapy for HIV treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maraviroc exhibits several important physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Maraviroc shows high stability under neutral and acidic conditions but can degrade under oxidative stress.
  • pKa Values: The pKa values indicate different ionization states at physiological pH, which influences its pharmacokinetics .

These properties are critical for understanding its formulation and administration in clinical settings.

Applications

Scientific Uses

Maraviroc's primary application is in the treatment of HIV infection, particularly in patients with CCR5-tropic strains of the virus. Additionally, research continues into its potential applications in other areas:

  • Combination Therapy: Used alongside other antiretroviral agents to enhance efficacy.
  • Research Tool: Utilized in studies investigating CCR5 biology and HIV pathogenesis .

As research advances, there may be further exploration into new therapeutic uses or analogs derived from Maraviroc's structure.

Introduction to Maraviroc as a Paradigm in Antiretroviral Drug Development

Historical Context of CCR5-Targeted Human Immunodeficiency Virus Therapeutics

The discovery of the CCR5 coreceptor's role in Human Immunodeficiency Virus type 1 (HIV-1) entry marked a transformative moment in antiretroviral therapy. Genetic epidemiology revealed that individuals homozygous for the CCR5-Δ32 mutation exhibited near-complete resistance to HIV-1 infection despite repeated viral exposure, while heterozygous carriers demonstrated delayed disease progression [2] [6]. This natural resistance mechanism, observed in approximately 1% of Caucasian populations, provided a compelling biological rationale for targeting CCR5 therapeutically [1] [2]. Early research confirmed that CCR5-tropic (R5) viruses predominated in approximately 80% of treatment-naive patients and were exclusively responsible for viral transmission, establishing CCR5 as a pharmacologically viable target [2] [6].

The scientific journey from genetic observation to clinical application faced significant challenges. Initial efforts focused on blocking CCR5 using antibodies or natural ligands (chemokines), but these approaches proved impractical for chronic therapy due to immunogenicity and pharmacokinetic limitations. The discontinuation of early CCR5 inhibitors like aplaviroc due to hepatotoxicity underscored the need for rigorous safety evaluation of this novel target class [7]. Nevertheless, the profound unmet need for treatment-experienced patients with multidrug-resistant virus accelerated development efforts. Maraviroc emerged as the first clinically successful oral CCR5 antagonist, with its 2007 regulatory approval representing a milestone in host-targeted antiretroviral strategies [1] [3].

Maraviroc's Role in the Evolution of Entry Inhibitor Pharmacophores

Maraviroc exemplifies the successful translation of structural biology into rational drug design. As a small-molecule antagonist (molecular weight = 513.67 g/mol), it binds specifically to a hydrophobic transmembrane pocket of the CCR5 receptor, inducing conformational changes that prevent the HIV-1 envelope glycoprotein gp120 from engaging the coreceptor [1] [4]. This allosteric inhibition mechanism differentiates maraviroc from earlier entry inhibitors like enfuvirtide (which targets gp41) and monoclonal antibodies (which target viral surface proteins) [10]. Its pharmacophore evolved from a screening hit (UK-107,543) through systematic optimization to enhance potency, selectivity, and pharmacokinetic properties while minimizing human Ether-à-go-go-Related Gene (hERG) channel affinity—a critical safety consideration [1].

  • Chemical Structure and Binding Mechanism: Maraviroc features a unique tropane scaffold that enables high-affinity binding within the CCR5 transmembrane helices. X-ray crystallography studies reveal that its cyclooctyl group interacts deeply with helices VI and VII, while the triazole group forms hydrogen bonds with glutamate 283 [1]. This binding stabilizes CCR5 in an inactive conformation incapable of facilitating viral membrane fusion [4] [10].

  • Clinical Validation of Entry Inhibition: The MOTIVATE (Maraviroc versus Optimized Therapy in Viremic Antiretroviral Treatment-Experienced Patients) 1 and 2 trials demonstrated that maraviroc-containing regimens achieved significantly greater virologic suppression (human immunodeficiency virus ribonucleic acid (HIV RNA) <50 copies/milliliter) and CD4+ T-cell recovery versus placebo (43-46% vs. 17% at 48 weeks) in treatment-experienced patients with CCR5-tropic virus [3] [4]. Five-year follow-up data confirmed durable efficacy, with 41-50% maintaining virologic suppression, validating the pharmacodynamic sustainability of CCR5 blockade [3] [5].

  • Comparative Efficacy Profiles: The MERIT (Maraviroc versus Efavirenz Regimens as Initial Therapy) trial demonstrated comparable long-term efficacy between maraviroc-based and efavirenz-based regimens in treatment-naive patients, with 50.8% versus 45.9% achieving HIV RNA <50 copies/milliliter at 5 years despite differential resistance mechanisms [5]. This equivalence highlighted maraviroc's viability as a first-line agent with a distinct resistance profile from reverse transcriptase inhibitors.

Table 1: Key Clinical Efficacy Parameters from Major Maraviroc Trials

Trial (Population)DurationVirologic Suppression* (%)CD4+ Increase (cells/μL)Study Reference
MOTIVATE 1 & 2 (Treatment-experienced)48 weeks43-46% vs. 17% (placebo)+113-128 vs. +54-69 [3] [4]
MOTIVATE 1 & 2 (Treatment-experienced)96 weeks39-41%+89-113 [3]
MERIT (Treatment-naive)240 weeks50.8% vs. 45.9% (efavirenz)+293 vs. +271 [5]
Pediatric Study A4001031 (Treatment-experienced children)48 weeks>70% achieved >1 log reductionSignificant median increase [8]

*Human immunodeficiency virus ribonucleic acid (HIV RNA) <50 copies/milliliter

Advancements in Tropism Testing Methodologies

The clinical deployment of maraviroc necessitated parallel innovations in viral tropism assessment. Early phenotypic assays (e.g., original Trofile assay) detected CCR5-tropic virus with 85-90% sensitivity but required sophisticated infrastructure and lengthy turnaround times (up to 4 weeks) [2] [6]. The enhanced-sensitivity Trofile assay (Trofile-ES) improved detection of minor CXCR4-using variants (0.3-10% of quasispecies) through optimized viral envelope amplification and cell-based reporting systems [5] [6]. This advancement proved critical in the MERIT reanalysis, where exclusion of patients with undetected CXCR4-tropic virus by Trofile-ES demonstrated maraviroc's noninferiority to efavirenz [5].

Genotypic approaches evolved concurrently, leveraging polymerase chain reaction amplification and sequencing of the viral envelope V3 loop region. Early rule-based algorithms (e.g., 11/25 charge rule) provided rapid, cost-effective tropism prediction but suffered from limited sensitivity (approximately 70%) for detecting CXCR4-tropic minority variants [6]. Next-generation sequencing coupled with machine learning platforms (e.g., geno2pheno[coreceptor]) enhanced predictive accuracy by incorporating V3 loop sequence variability, electrostatic charge, and structural features [6] [9]. These methodologies enabled more accessible tropism screening, particularly in resource-limited settings where phenotypic testing remains impractical.

Resistance Mechanisms and Viral Evolution Patterns

Maraviroc resistance manifests through two distinct pathways with contrasting clinical implications:

  • Coreceptor Switching: The emergence of pre-existing or de novo CXCR4-tropic variants represents the predominant resistance mechanism observed in clinical trials. In MOTIVATE, virologic failure was associated with CXCR4-tropic virus detection in 57% of cases, reflecting outgrowth of minor quasispecies not suppressed by background therapy [3] [4]. This switching phenomenon occurs more frequently in advanced disease where CXCR4-tropic viruses often predominate [2] [6].

  • Within-Tropism Resistance: True virologic failure without coreceptor switching occurs via envelope mutations enabling HIV to utilize the maraviroc-bound CCR5 receptor. Key mutations (e.g., V3 loop substitutions A316T, I323V) alter gp120-CCR5 interaction kinetics through two mechanisms:

  • Ligand-Independent Entry: Reduced dependence on the natural CCR5 conformation [1] [6]
  • Allosteric Modulation: Stabilization of gp120 binding to the drug-receptor complex [6] [9]In vitro studies demonstrate these mutations confer 10-100-fold reductions in maraviroc susceptibility while preserving CCR5 tropism [1].

Table 2: Maraviroc Resistance Pathways and Clinical Management Implications

Resistance PathwayFrequency in Clinical TrialsGenetic MechanismsPhenotypic ConsequencesClinical Management
CXCR4-tropic Emergence~57% of virologic failuresOutgrowth of pre-existing minority variants; de novo V3 loop mutations increasing positive chargeLoss of maraviroc efficacy; potential disease accelerationTropism testing prior to initiation; combination with fully active agents
CCR5-Tropic Adaptation~15% of virologic failuresV3 loop mutations (A316T, I323V); non-V3 compensatory changes (e.g., C4 region)Reduced maximal inhibition by maraviroc; possible cross-resistance to other CCR5 inhibitorsEarly resistance testing; regimen intensification

Properties

CAS Number

2414315-81-2

Product Name

Maraviroc

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Molecular Formula

C29H41F2N5O

Molecular Weight

513.7 g/mol

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1

InChI Key

GSNHKUDZZFZSJB-HLMSNRGBSA-N

Solubility

1.06e-02 g/L

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.